molecular formula C20H21BrN2O2 B2596102 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 955221-75-7

2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2596102
CAS RN: 955221-75-7
M. Wt: 401.304
InChI Key: OWWZAJASULLTNC-UHFFFAOYSA-N
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Description

2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.

Scientific Research Applications

Sigma Receptor Ligands

Studies have focused on the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides, including compounds similar to "2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," for their binding affinity to σ receptors. These receptors are implicated in several neurological and psychiatric disorders. The structural modifications, particularly in the tetrahydroisoquinoline ring system, have been shown to affect their affinity for σ1 and σ2 receptor subtypes. Constrained tetrahydroisoquinoline ring systems are crucial for high σ2 receptor binding affinity and selectivity, with modifications leading to changes in receptor affinity (R. Xu, J. Lever, S. Z. Lever, 2007).

Antiviral Activities

Research on the antiviral potential of quinazolinone derivatives has revealed that certain compounds exhibit distinct antiviral activity against viruses like Herpes simplex and vaccinia. This suggests that such derivatives, through structural optimization, could serve as leads for the development of new antiviral agents (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).

Synthetic Methodologies

The development of synthetic methodologies for the construction of complex quinazolinone derivatives includes cobalt-promoted dimerization of aminoquinoline benzamides. Such methodologies enable the formation of compounds with potential biological activities, offering a route to explore diverse chemical spaces for drug discovery (L. Grigorjeva, O. Daugulis, 2015).

properties

IUPAC Name

2-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWZAJASULLTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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